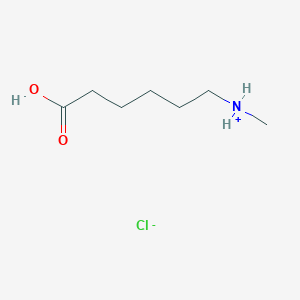

6-(Methylamino)hexanoic acid hydrochloride

Description

Properties

IUPAC Name |

6-(methylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8-6-4-2-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILMWCOKRFHBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20767264 | |

| Record name | 6-(Methylamino)hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121912-30-9 | |

| Record name | 6-(Methylamino)hexanoic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121912-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylamino)hexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl-ε-aminocaproic acid hydrochloride

Introduction: The Significance of N-Methyl-ε-aminocaproic acid hydrochloride

N-Methyl-ε-aminocaproic acid hydrochloride, a derivative of ε-aminocaproic acid, is a molecule of significant interest in the pharmaceutical and chemical research sectors. Its structural similarity to lysine lends it potential applications in medicinal chemistry, particularly as a modulator of biological pathways involving lysine recognition.[1][2] The introduction of an N-methyl group can profoundly alter the parent molecule's physicochemical properties, such as its lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy.[3] This guide provides a detailed exploration of the synthetic routes to N-Methyl-ε-aminocaproic acid hydrochloride, offering field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Synthesis Pathways: A Comprehensive Overview

The synthesis of N-Methyl-ε-aminocaproic acid hydrochloride can be strategically approached from readily available starting materials. The most common and economically viable precursor is ε-caprolactam, the monomer used in the production of Nylon-6.[1][4] This guide will focus on two primary synthetic routes, each with distinct advantages and considerations.

Route 1: Hydrolysis of ε-Caprolactam followed by N-Methylation

This is a robust and widely applicable pathway that involves two key transformations: the hydrolytic ring-opening of ε-caprolactam to yield ε-aminocaproic acid, followed by the selective methylation of the primary amine.

Route 2: Esterification of ε-Aminocaproic Acid, N-Methylation, and Hydrolysis

An alternative approach involves the initial protection of the carboxylic acid functionality via esterification, followed by N-methylation of the amino group, and concluding with the hydrolysis of the ester to yield the final product.

The following sections will delve into the mechanistic details and provide step-by-step protocols for the most efficient of these routes.

Visualizing the Synthesis: A Chemo-Logical Flow

To provide a clear visual representation of the primary synthesis pathway, the following diagram outlines the transformation from ε-caprolactam to the target molecule.

Caption: Route 1: Synthesis from ε-Caprolactam.

Part 1: The Foundational Step - Hydrolysis of ε-Caprolactam

The initial and critical step in the primary synthesis route is the ring-opening hydrolysis of ε-caprolactam to form ε-aminocaproic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing hydrochloric acid, is often preferred as it directly yields the hydrochloride salt of the amino acid, which can be conveniently carried forward to the next step.

Experimental Protocol: Acid-Catalyzed Hydrolysis of ε-Caprolactam

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ε-caprolactam in an aqueous solution of hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period to ensure complete hydrolysis.

-

Work-up: After cooling, the solvent is typically removed under reduced pressure to yield the crude ε-aminocaproic acid hydrochloride.

Part 2: The Core Transformation - N-Methylation via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction stands out as a superior method for the methylation of primary amines.[5][6][7] This reaction utilizes a mixture of formic acid and formaldehyde to introduce a methyl group onto the nitrogen atom. A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product is incapable of forming a new iminium ion intermediate.[6]

Causality Behind Experimental Choices in the Eschweiler-Clarke Reaction

-

Formaldehyde: Acts as the source of the methyl group. It reacts with the primary amine to form an intermediate iminium ion.

-

Formic Acid: Serves as the reducing agent (hydride source) that reduces the iminium ion to the methylated amine. The reaction is driven forward by the irreversible loss of carbon dioxide.[6]

-

Excess Reagents: An excess of both formic acid and formaldehyde is typically used to ensure complete methylation of the primary amine to the desired mono-methylated product.

Experimental Protocol: N-Methylation of ε-Aminocaproic Acid

-

Reaction Mixture: To a flask containing ε-aminocaproic acid (or its hydrochloride salt), add an excess of formic acid and aqueous formaldehyde.

-

Heating: The mixture is heated, often to near boiling, to facilitate the reaction. The evolution of carbon dioxide will be observed.

-

Monitoring: The reaction is monitored until the cessation of gas evolution, indicating the completion of the reaction.

-

Isolation: The reaction mixture is then cooled, and the excess reagents and water are removed under vacuum.

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Part 3: Finalization - Formation of the Hydrochloride Salt

If the N-methylation step was performed on the free amino acid, a final acidification step is necessary to obtain the desired hydrochloride salt. This is a straightforward protonation of the tertiary amine.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude N-Methyl-ε-aminocaproic acid in a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation: A Summary of Key Parameters

| Step | Starting Material | Reagents | Key Conditions | Product |

| 1. Hydrolysis | ε-Caprolactam | Hydrochloric Acid, Water | Reflux | ε-Aminocaproic Acid Hydrochloride |

| 2. N-Methylation | ε-Aminocaproic Acid | Formic Acid, Formaldehyde | Heating | N-Methyl-ε-aminocaproic Acid |

| 3. Acidification | N-Methyl-ε-aminocaproic Acid | Hydrochloric Acid | Anhydrous Solvent | N-Methyl-ε-aminocaproic Acid Hydrochloride |

Conclusion: A Reliable and Scalable Synthesis

The synthesis of N-Methyl-ε-aminocaproic acid hydrochloride from ε-caprolactam via hydrolysis and subsequent Eschweiler-Clarke methylation presents a reliable, efficient, and scalable route. The self-validating nature of the Eschweiler-Clarke reaction, which prevents over-methylation, makes it a particularly trustworthy method for this transformation. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable compound.

References

-

MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

- Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

ACS Publications. (n.d.). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

-

ACS Publications. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone within a one-pot process consisting of three enzymatic steps. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

PMC - NIH. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Pure. (2006, January 1). 6-aminocapronitrile as an alternative monomer for the nylon 6 synthesis. Retrieved from [Link]

-

MDPI. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2020, July 10). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

-

YouTube. (2019, January 24). All About Reductive Amination. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed. (n.d.). Epsilon-aminocaproic acid (EACA). Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aminocaproic Acid?. Retrieved from [Link]

-

MP Biomedicals. (n.d.). ε-Amino-n-Caproic Acid. Retrieved from [Link]

Sources

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. mdpi.com [mdpi.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(Methylamino)hexanoic Acid HCl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 6-(Methylamino)hexanoic acid hydrochloride (HCl). As a derivative of 6-aminohexanoic acid, this compound holds interest in various research and development applications, including peptide synthesis and as a building block for bioactive molecules.[1] This document synthesizes theoretical principles, established analytical methodologies, and available data to offer a detailed profile of this compound. Sections are dedicated to its structural and fundamental properties, solubility, acidity, spectral characteristics, and considerations for stability and handling. Where direct experimental data for the title compound is unavailable, this guide presents data from closely related analogs and utilizes predictive computational models to provide well-grounded estimations, ensuring a scientifically robust resource for professionals in the field.

Introduction and Molecular Overview

6-(Methylamino)hexanoic acid HCl is an organic compound featuring a hexanoic acid backbone with a secondary methylamino group at the ε-carbon. It is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1][2] The presence of both a carboxylic acid and a protonated amine group makes it an amphoteric compound with properties influenced by the pH of its environment. Understanding its physicochemical profile is paramount for its effective application in synthesis, formulation, and biological studies.

Chemical Identity

A summary of the key identifiers for 6-(Methylamino)hexanoic acid and its hydrochloride salt is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | 6-(Methylamino)hexanoic acid hydrochloride | [2][3] |

| Synonyms | N-Methyl-ε-aminocaproic acid hydrochloride; Hexanoic acid, 6-(methylamino)-, hydrochloride (1:1) | [1][3] |

| CAS Number | 121912-30-9 | [2][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| Chemical Structure |  |

Table 1: Chemical Identity of 6-(Methylamino)hexanoic Acid HCl

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a synthetic building block is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The hydrochloride salt form of 6-(Methylamino)hexanoic acid is intended to improve its solubility in aqueous media compared to its free base form.[1]

Theoretical Considerations and Causality

The solubility of 6-(Methylamino)hexanoic acid HCl is governed by the interplay of its polar and non-polar moieties. The protonated secondary amine and the carboxylic acid group can engage in hydrogen bonding with polar solvents like water, while the five-carbon aliphatic chain contributes to its lipophilicity. As an amphoteric molecule, its solubility in aqueous solutions is expected to be pH-dependent, with minimum solubility at its isoelectric point (pI) and increased solubility at pH values further away from the pI.

Predicted and Analog-Based Solubility

-

Analog Data (6-Aminohexanoic Acid): The solubility of 6-aminohexanoic acid in water at 25°C is reported to be 505,000 mg/L.[4] Given that hydrochloride salts of amino compounds generally exhibit enhanced water solubility, it is reasonable to expect that 6-(Methylamino)hexanoic acid HCl is also highly soluble in water.[1]

-

Predicted Solubility: Using computational models such as those provided by ChemAxon, the intrinsic aqueous solubility (logS) of the free base, 6-(Methylamino)hexanoic acid, can be estimated. These models can also predict the pH-dependent solubility profile.

| Solvent | Predicted Solubility of 6-(Methylamino)hexanoic acid (Free Base) | Expected Solubility of HCl Salt |

| Water | High (logS > -2) | Very High |

| Methanol | Soluble | Soluble |

| Ethanol | Soluble | Sparingly Soluble |

| Chloroform | Sparingly Soluble | Insoluble |

| Diethyl Ether | Insoluble | Insoluble |

Table 2: Predicted and Expected Solubility of 6-(Methylamino)hexanoic Acid and its HCl Salt

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to experimentally determine the thermodynamic solubility of 6-(Methylamino)hexanoic acid HCl.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 6-(Methylamino)hexanoic acid HCl to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or LC-MS.

Caption: Workflow for experimental solubility determination.

Acidity and pKa

The pKa values of the carboxylic acid and the protonated methylamino group are fundamental to understanding the ionization state of 6-(Methylamino)hexanoic acid HCl at different pH values. This, in turn, dictates its solubility, lipophilicity, and potential for intermolecular interactions.

Predicted pKa Values

For comparison, the experimental pKa values for the parent compound, 6-aminohexanoic acid, are approximately 4.43 for the carboxylic acid group and 10.75 for the primary amino group.[4] The N-methylation is expected to slightly decrease the pKa of the amino group due to the electron-donating effect of the methyl group.

| Ionizable Group | Predicted pKa (ACD/Labs) | Predicted pKa (ChemAxon) | Analog Data (6-Aminohexanoic Acid) |

| Carboxylic Acid (-COOH) | ~4.5 | ~4.6 | 4.43[4] |

| Methylamino (-NH₂⁺CH₃) | ~10.6 | ~10.8 | 10.75 (-NH₃⁺)[4] |

Table 3: Predicted and Comparative pKa Values

Experimental Protocol for pKa Determination

The pKa values can be determined experimentally via potentiometric titration.

Methodology:

-

Sample Preparation: Prepare a solution of 6-(Methylamino)hexanoic acid HCl of known concentration (e.g., 0.1 M) in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the methylamino group.

Sources

- 1. 6-(Methylamino)hexanoic acid hydrochloride;121912-30-9, CasNo.121912-30-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Methyl-6-(methylamino)hexanoic acid | C8H17NO2 | CID 20675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chemaxon.com [chemaxon.com]

- 8. chemaxon.com [chemaxon.com]

A Technical Guide to the Spectroscopic Characterization of 6-(Methylamino)hexanoic Acid Hydrochloride

This document provides an in-depth technical guide to the spectroscopic characterization of 6-(Methylamino)hexanoic acid hydrochloride. As a molecule of interest in various research domains, including as a building block in peptide synthesis and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the principles and expected outcomes of spectroscopic analysis for this compound.

Molecular Structure and its Spectroscopic Implications

6-(Methylamino)hexanoic acid hydrochloride is a derivative of the amino acid lysine. Its structure consists of a six-carbon aliphatic chain, a carboxylic acid group at one end, and a methylamino group at the other, which is protonated to form a hydrochloride salt. This structure presents several key features that are amenable to spectroscopic analysis. The presence of a secondary amine, a carboxylic acid, and a flexible alkyl chain gives rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-(Methylamino)hexanoic acid hydrochloride, both ¹H and ¹³C NMR provide valuable information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-(Methylamino)hexanoic acid hydrochloride is expected to show distinct signals for the protons on the alkyl chain, the N-methyl group, and the amine. Due to the presence of the hydrochloride salt, the amine proton is expected to be observable.

Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.05 | t | 2H | H-6 |

| ~2.70 | s | 3H | N-CH₃ |

| ~2.25 | t | 2H | H-2 |

| ~1.65 | m | 4H | H-3, H-5 |

| ~1.35 | m | 2H | H-4 |

Interpretation of the ¹H NMR Spectrum:

The downfield shift of the H-6 protons to approximately 3.05 ppm is attributed to the deshielding effect of the adjacent positively charged nitrogen atom. The N-methyl protons are expected to appear as a sharp singlet around 2.70 ppm. The protons on the carbon adjacent to the carbonyl group (H-2) are shifted downfield to around 2.25 ppm. The remaining methylene groups (H-3, H-4, and H-5) will appear as multiplets in the aliphatic region of the spectrum. The broad singlet for the amine and carboxylic acid protons may be observed, but their chemical shifts can be highly variable depending on the solvent and concentration. In D₂O, these labile protons will exchange with deuterium and the signals will disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give rise to a distinct signal.

Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~178.0 | C-1 (C=O) |

| ~48.5 | C-6 |

| ~35.0 | N-CH₃ |

| ~33.5 | C-2 |

| ~27.0 | C-5 |

| ~25.5 | C-3 |

| ~24.0 | C-4 |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid (C-1) is the most downfield signal, appearing around 178.0 ppm. The carbon atom attached to the nitrogen (C-6) is expected around 48.5 ppm. The N-methyl carbon will have a characteristic shift around 35.0 ppm. The remaining methylene carbons of the alkyl chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2800-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2400-2800 | Broad | N-H stretch (Secondary Ammonium) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 2850-2960 | Medium-Strong | C-H stretch (Alkyl) |

| 1400-1470 | Medium | C-H bend (Alkyl) |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by a very broad absorption in the 2800-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a carboxylic acid. Superimposed on this will be the N-H stretching of the secondary ammonium salt, which typically appears as a broad band in the 2400-2800 cm⁻¹ range. A strong, sharp absorption around 1710 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The C-H stretching and bending vibrations of the alkyl chain will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 146.123 | [M+H]⁺ (Monoisotopic mass of the free base) |

| 102.092 | [M-COOH]⁺ |

| 58.065 | [CH₃NHCH₂]⁺ |

Interpretation of the Mass Spectrum:

In electrospray ionization (ESI) mass spectrometry, 6-(Methylamino)hexanoic acid is expected to be observed as its protonated molecular ion [M+H]⁺ at an m/z of approximately 146.123, corresponding to the free base. The hydrochloride salt itself is not directly observed. Common fragmentation pathways would include the loss of the carboxylic acid group, leading to a fragment at m/z 102.092. Another characteristic fragment would be the iminium ion [CH₃NHCH₂]⁺ at m/z 58.065, resulting from cleavage of the alkyl chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 6-(Methylamino)hexanoic acid hydrochloride.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O, MeOD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Visualization of Molecular Structure and Spectroscopic Logic

Molecular Structure with Atom Numbering

Caption: Numbering scheme for 6-(Methylamino)hexanoic acid hydrochloride used for NMR assignments.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways for 6-(Methylamino)hexanoic acid in ESI-MS.

Conclusion

References

- Biological Magnetic Resonance Bank (BMRB). bmrb.io.

- PubChem. pubchem.ncbi.nlm.nih.gov.

- Spectral Database for Organic Compounds (SDBS). sdbs.db.aist.go.jp.

The Discovery and History of N-Methylated Amino Acids: From Curiosities of Nature to Cornerstones of Drug Design

An In-Depth Technical Guide:

Abstract

N-methylated amino acids, once considered mere biochemical curiosities, are now recognized as fundamental players in a vast array of biological processes and as powerful tools in modern medicinal chemistry. The strategic addition of a single methyl group to an amino acid's backbone nitrogen atom can profoundly alter its parent peptide's conformational dynamics, metabolic stability, and membrane permeability. This guide traces the historical journey of N-methylated amino acids, from their initial discovery in natural isolates in the 19th century to their current, indispensable role in the development of next-generation therapeutics. We will explore the key scientific milestones, the elucidation of their biosynthetic pathways, their critical roles in neurobiology, and the evolution of synthetic strategies that have enabled their widespread application. This narrative is designed for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the foundational discoveries that underpin this vibrant field.

Chapter 1: The Dawn of Discovery - Early Isolations and Syntheses

The story of N-methylated amino acids begins not in the context of complex pharmacology, but in the foundational era of natural product chemistry. The first such molecule to be characterized was sarcosine (N-methylglycine). In 1847, the renowned German chemist Justus von Liebig isolated this novel compound.[1] Its origin was tied to a substance already known to be abundant in muscle tissue: creatine, which had been identified by Michel Eugène Chevreul in 1832 from meat extract.[1][2]

The precise chemical identity of sarcosine remained to be proven. This confirmation came in 1862 from Jacob Volhard, who, working in Hermann Kolbe's laboratory, achieved the first chemical synthesis of the molecule.[1] By reacting methylamine with monochloroacetic acid, Volhard demonstrated unequivocally that sarcosine was N-methylglycine, validating the structural hypothesis derived from its relation to creatine.[1] These early discoveries, while not yet hinting at the broad functional significance of N-methylation, laid the essential groundwork for the field by identifying and structurally defining its simplest member.

Chapter 2: Unraveling Biological Roles - From Metabolism to Neurotransmission

For much of the century following their discovery, N-methylated amino acids were viewed primarily as metabolic intermediates. Sarcosine, for instance, is a key node in one-carbon metabolism, generated from glycine by the enzyme glycine-N-methyltransferase and metabolized back to glycine by sarcosine dehydrogenase.[1] This metabolic nexus is fueled by nutrients like choline and methionine, which provide the essential methyl groups for a vast range of biochemical reactions.[1]

2.1 The Neurobiology Revolution: N-Methyl-D-Aspartate (NMDA)

A paradigm shift occurred in 1962 when J.C. Watkins reported the synthesis of N-methyl-D-aspartic acid (NMDA), a derivative of the naturally occurring amino acid aspartate.[3] This synthetic molecule proved to be a remarkably specific agonist for a particular class of glutamate receptors in the brain.[3][4][5] Unlike glutamate, which activates several receptor types, NMDA selectively binds to and regulates what is now universally known as the NMDA receptor.[3][5]

The discovery of the NMDA receptor was a watershed moment in neuroscience. These receptors were found to be densely populated in brain regions associated with memory, such as the hippocampus.[4] Their unique mode of action revealed a sophisticated molecular mechanism for learning and memory. The NMDA receptor functions as a "coincidence detector"; its ion channel will only open when two conditions are met simultaneously: the binding of glutamate (and a co-agonist like glycine or D-serine) and the sufficient depolarization of the postsynaptic membrane.[5] This depolarization dislodges a magnesium ion (Mg2+) that otherwise blocks the channel.[5] This elegant mechanism is now understood to be fundamental to synaptic plasticity and long-term potentiation (LTP), the cellular basis for memory formation.[5][6][7] The over-activation of these receptors can also lead to excitotoxicity, a process implicated in several neurodegenerative disorders.[7]

Chapter 3: The Enzymatic Machinery - Discovery of N-Methyltransferases

The existence of N-methylated metabolites implied a corresponding enzymatic machinery responsible for their synthesis. The first direct evidence for such an enzyme came in 1970, when Kung and Wagner reported the formation of N-methylalanine from methylamine in cell-free extracts of Pseudomonas MS.[8] By 1975, they had purified and characterized this enzyme, naming it N-methyl amino acid dehydrogenase.[8]

In parallel, a much broader and more fundamental form of N-methylation was being uncovered: the post-translational modification of proteins. In 1959, Ambler and Rees noted an unusual amino acid in bacterial flagellar proteins, which they later identified as methylated lysine.[9] This marked the dawn of protein methylation research. It is now known that protein N-terminal methyltransferases (NTMTs) and lysine methyltransferases (KMTs) play crucial roles in regulating countless cellular processes, from gene transcription to DNA repair.[9][10][11] The discovery of the evolutionarily conserved SET domain as the catalytic core of KMTs around the year 2000 was a major breakthrough, unifying a large family of enzymes critical to epigenetics.[9]

Chapter 4: Expanding the Family - N-Methylation in Natural Peptides and Proteins

Nature's use of N-methylated amino acids extends far beyond single molecules and metabolic intermediates. They are integral components of a wide variety of naturally occurring peptides, many of which possess potent biological activities, including antibiotic, antiviral, and anticancer properties.[12]

Perhaps the most famous example is Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. Approved by the FDA in 1983, this immunosuppressant drug, which revolutionized organ transplantation, contains seven N-methylated amino acid residues.[8][13] The N-methylation in Cyclosporin A is crucial for its bioactivity and favorable pharmacokinetic profile, including its ability to permeate cell membranes.

This theme—the use of N-methylation to confer advantageous properties—is now a central tenet of medicinal chemistry. The methylation of the peptide backbone amide nitrogen has profound consequences:

-

Proteolytic Stability: The methyl group sterically hinders the approach of proteases, dramatically increasing the peptide's half-life in vivo.[13][14]

-

Conformational Control: N-methylation restricts rotation around the peptide backbone, reducing flexibility. This can pre-organize the peptide into its bioactive conformation, increasing its affinity and selectivity for its target receptor.[15]

-

Enhanced Permeability: By replacing an amide proton—a hydrogen bond donor—with a methyl group, N-methylation reduces the molecule's hydrogen bonding capacity and increases its lipophilicity, often improving its ability to cross biological membranes.[13][14]

| Property Affected by N-Methylation | Consequence for Peptide Therapeutics | Supporting Insight |

| Proteolytic Resistance | Increased metabolic stability and longer half-life | The methyl group acts as a shield against enzymatic degradation.[13][14] |

| Conformational Rigidity | Higher receptor affinity and selectivity | Pre-organizes the peptide into its active shape, reducing the entropic cost of binding.[15] |

| Increased Lipophilicity | Enhanced bioavailability and membrane permeability | Removal of a hydrogen bond donor facilitates passage through lipid bilayers.[13] |

| Amide Bond Geometry | Can favor the formation of cis-amide bonds | Introduces unique structural motifs and turns not accessible to standard peptides.[15] |

Chapter 5: The Modern Era - Analytical Advances and Drug Development

The progression of the field has been inextricably linked to advancements in analytical and synthetic chemistry. The development of highly sensitive techniques like liquid chromatography/gas chromatography-mass spectrometry (LC/GC-MS) has been pivotal. A prominent example is the 2009 study by Sreekumar and colleagues, who used an unbiased metabolomic profiling approach to identify sarcosine as a potential biomarker for prostate cancer progression.[16][17] While the utility of sarcosine as a definitive biomarker is still debated, the study highlighted the power of modern analytical methods to survey the metabolic landscape and generate new hypotheses.[16]

Simultaneously, the demand for N-methylated amino acids as building blocks for drug discovery has spurred the development of robust synthetic methodologies.[13] Efficient protocols for both the synthesis of individual N-methylated amino acids and their incorporation into peptides using solid-phase synthesis have become essential tools for medicinal chemists.[18] These advancements allow for the systematic modification of peptide leads to enhance their drug-like properties, a strategy now widely employed in pharmaceutical development.[15][19]

Conclusion

The history of N-methylated amino acids is a compelling narrative of scientific advancement, illustrating a journey from fundamental chemical identification to profound biological understanding and sophisticated therapeutic application. What began with the isolation of sarcosine from meat extract has evolved into a field that intersects with neurobiology, epigenetics, and cutting-edge drug design. The simple addition of a methyl group, once a chemical curiosity, is now understood to be one of nature's most elegant strategies for modulating molecular function—a strategy that scientists and drug developers are now expertly harnessing to engineer the medicines of the future. The foundational discoveries chronicled here continue to provide the intellectual bedrock for ongoing innovation in peptide and protein science.

References

- Sarcosine - Wikipedia.

- The Discovery of New Chemical Modulators of the N‐Methyl‐D‐Aspart

- Sarcosine – Knowledge and References - Taylor & Francis.

- N-Alkyl--amino acids in Nature and their biocatalytic preparation - Research Explorer - The University of Manchester.

- N-Methyl-D-aspartic acid - Wikipedia.

- N-Methyl Amino Acids - CD Biosynsis.

- NMDA receptor - Wikipedia.

- Ontogeny of the N-Methyl-D-Aspartate (NMDA) Receptor System and Susceptibility to Neurotoxicity - Oxford Academic.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- Origin of the sarcosine molecules of actinomycins - PubMed.

- Physiology, NMDA Receptor - St

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed.

- The winding path of protein methylation research: Milestones and new frontiers | Request PDF - ResearchG

- Amino acid - Wikipedia.

- Chemical Biology of Protein N‐Terminal Methyltransferases - PMC - NIH.

- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - ACS Public

- Past, present, and perspectives of protein N-terminal methyl

- Cre

- Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC - NIH.

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N

- The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide - Benchchem.

- WO2004007427A1 - N-methyl amino acids - Google P

- Unlocking the mysteries of alpha-N-terminal methylation and its diverse regul

Sources

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. Creatine - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Biology of Protein N‐Terminal Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Past, present, and perspectives of protein N-terminal methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2004007427A1 - N-methyl amino acids - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 19. biosynsis.com [biosynsis.com]

Methodological & Application

Application Notes and Protocols: 6-(Methylamino)hexanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Advantage of N-Methylation in Peptide Therapeutics

In the landscape of peptide-based drug development, the incorporation of non-natural amino acids is a key strategy to overcome inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[1] N-methylation, the substitution of a methyl group on the backbone amide nitrogen, is a particularly powerful modification. This seemingly subtle alteration sterically shields the amide bond from proteolytic degradation, enhancing the peptide's in vivo half-life.[1] Furthermore, N-methylation can induce conformational constraints that may lead to improved receptor affinity and selectivity, or even convert an agonist into an antagonist.[1] 6-(Methylamino)hexanoic acid, a non-natural N-methylated amino acid, serves as a unique building block to introduce a flexible, lipophilic spacer within a peptide sequence, potentially improving its pharmacokinetic profile. This document provides a comprehensive guide for the incorporation of 6-(methylamino)hexanoic acid hydrochloride into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of 6-(Methylamino)hexanoic Acid and its Derivatives

A thorough understanding of the building block's properties is fundamental to its successful application.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 6-(Methylamino)hexanoic acid | C7H15NO2 | 145.20 | - | |

| 6-(Methylamino)hexanoic acid hydrochloride | C7H16ClNO2 | 181.66 | Hydrochloride salt form enhances water solubility. | |

| Fmoc-6-(methylamino)hexanoic acid | C22H25NO4 | 367.44 | The required derivative for Fmoc-based SPPS. |

Workflow for Incorporation of 6-(Methylamino)hexanoic Acid into Peptides via SPPS

The successful integration of 6-(methylamino)hexanoic acid into a peptide sequence via SPPS involves a multi-step process, beginning with the synthesis of the Fmoc-protected derivative.

Caption: Workflow for SPPS incorporation.

Experimental Protocols

Part 1: Synthesis of Fmoc-6-(methylamino)hexanoic acid

The first critical step is the protection of the secondary amine of 6-(methylamino)hexanoic acid with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Rationale: The hydrochloride salt of 6-(methylamino)hexanoic acid must be neutralized to the free amine for efficient reaction with the Fmoc-donating reagent. The use of a mild inorganic base like sodium bicarbonate in a biphasic system or an organic base in an organic solvent is crucial to prevent side reactions. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate) are common reagents for this purpose.

Materials:

-

6-(Methylamino)hexanoic acid hydrochloride

-

Sodium bicarbonate (NaHCO3) or Diisopropylethylamine (DIPEA)

-

Fmoc-OSu or Fmoc-Cl

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolution and Neutralization: Dissolve 6-(methylamino)hexanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 eq) in portions and stir until gas evolution ceases and the starting material is fully dissolved.

-

Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 eq) dissolved in a minimal amount of 1,4-dioxane.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-6-(methylamino)hexanoic acid as a white solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual coupling of Fmoc-6-(methylamino)hexanoic acid onto a solid support. The procedure assumes a standard Fmoc-based SPPS workflow.

Rationale for Coupling Reagent Selection: The coupling of N-methylated amino acids is notoriously challenging due to the steric hindrance of the secondary amine.[2] Standard coupling reagents like HBTU can be less effective.[3] Guanidinium- and phosphonium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP, or PyBOP/HOAt, are highly recommended for these difficult couplings as they form highly reactive activated esters capable of overcoming the steric barrier.[2][4]

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)

-

Fmoc-6-(methylamino)hexanoic acid

-

HATU

-

DIPEA

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

SPPS Cycle for Incorporating Fmoc-6-(methylamino)hexanoic acid:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-6-(methylamino)hexanoic acid:

-

In a separate vial, pre-activate the Fmoc-6-(methylamino)hexanoic acid. Dissolve Fmoc-6-(methylamino)hexanoic acid (3-4 eq relative to resin loading) and HATU (2.9-3.9 eq) in DMF.

-

Add DIPEA (6-8 eq) to the solution and allow it to activate for 2-5 minutes at room temperature.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-4 hours. Longer coupling times are generally required for N-methylated amino acids.[3]

-

-

Monitoring the Coupling Reaction:

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3 times), and finally DMF (3 times).

-

Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Part 3: Cleavage and Deprotection

-

Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the resin.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Isolation: Centrifuge the peptide precipitate, decant the ether, and wash the pellet with cold ether multiple times. Dry the crude peptide under vacuum.

Analysis and Characterization

High-Performance Liquid Chromatography (HPLC):

-

Analytical RP-HPLC: Assess the purity of the crude peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Preparative RP-HPLC: Purify the crude peptide to the desired level.

-

Note on N-Methylated Peptides: HPLC profiles of peptides containing N-methylated residues may show peak broadening or multiple peaks due to the presence of cis/trans conformers of the tertiary amide bond.[4] Gentle heating of the sample before injection can sometimes help to sharpen the peaks.

Mass Spectrometry (MS):

-

ESI-MS: Confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the peptide containing the 6-(methylamino)hexanoic acid residue.

-

Tandem MS (MS/MS): Sequence the peptide to confirm the incorporation and position of the 6-(methylamino)hexanoic acid residue. Fragmentation patterns will be consistent with the peptide backbone.

Troubleshooting and Key Considerations

| Issue | Probable Cause | Recommended Solution |

| Low Coupling Efficiency | Steric hindrance of the N-methyl group. | Use a highly efficient coupling reagent like HATU. Increase coupling time and equivalents of amino acid and reagents. Consider double coupling. |

| Diketopiperazine Formation | Base-catalyzed cyclization of the N-terminal dipeptide, especially if the N-methylated residue is at the C-terminus. | If possible, avoid having the N-methylated residue as the second or third amino acid from the C-terminus. Use rapid Fmoc deprotection times. |

| Peak Broadening in HPLC | Presence of cis/trans conformers. | This is an inherent property of N-methylated peptides. Analysis at slightly elevated temperatures may improve peak shape. |

| Incomplete Fmoc Deprotection | Aggregation of the growing peptide chain on the resin. | Use a solvent mixture known to disrupt aggregation, such as NMP or a small percentage of DMSO in DMF. |

Conclusion

The incorporation of 6-(methylamino)hexanoic acid hydrochloride into peptides via SPPS is a valuable technique for modifying peptide properties. While the N-methylated nature of this amino acid presents challenges, particularly during the coupling step, these can be overcome with optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and careful monitoring are essential for success. The protocols and insights provided in this application note offer a robust framework for researchers and drug development professionals to effectively utilize this versatile building block in the synthesis of novel and improved peptide therapeutics.

References

- How is FMOC-6-AMINOHEXANOIC ACID Prepared and Used in Pharmaceutical Synthesis?. (URL not available)

- Fmoc Peptide Synthesis. Mtoz Biolabs. (URL not available)

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL not available)

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.

- Fmoc Amino Acids for SPPS. AltaBioscience. (URL not available)

- Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. (URL not available)

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL not available)

- Fmoc Solid Phase Peptide Synthesis. ChemPep. (URL not available)

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- Fmoc-Protected Amino Groups. Organic Chemistry Portal. (URL not available)

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL not available)

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. (2011).

- Solvents for Solid Phase Peptide Synthesis. (URL not available)

- Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. National Institutes of Health. (URL not available)

- Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Benchchem. (URL not available)

- Green Chemistry.

- N-Methyl Amino Acids Archives. Aapptec Peptides. (URL not available)

- Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. (URL not available)

- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.

- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. (2024).

- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- Introduction to Peptides and Proteins for Bioanalysis Using LC-MS. YouTube. (2017).

- Investigation of Parameters that Affect Resin Swelling in Green Solvents.

Sources

Enhancing Peptide-Drug Conjugate Stability and Efficacy Through N-Methylated Linkers: Application Notes and Protocols for 6-(Methylamino)hexanoic Acid Incorporation

Introduction: The Critical Role of the Linker in Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver potent cytotoxic agents directly to diseased cells, thereby minimizing systemic toxicity.[1][2][3] The efficacy and safety of a PDC are critically dependent on its three core components: a targeting peptide, a cytotoxic payload, and a chemical linker that connects them.[1][4] The linker is not merely a passive connector; it plays a crucial role in the overall stability, solubility, and pharmacokinetic profile of the conjugate, and dictates the mechanism of payload release at the target site.[4][5][6] This guide focuses on the strategic incorporation of 6-(methylamino)hexanoic acid, an N-methylated aliphatic linker, to enhance the therapeutic potential of PDCs.

N-methylation of the peptide backbone or linker is a key strategy for improving the drug-like properties of peptides and their conjugates.[7][8] This modification can significantly increase proteolytic stability, enhance membrane permeability, and improve bioavailability.[7] The methyl group on the amide nitrogen introduces steric hindrance, which can shield the adjacent peptide bond from enzymatic cleavage by proteases prevalent in systemic circulation. This leads to a longer plasma half-life and increased accumulation of the PDC at the target tissue.

This document provides a comprehensive overview, detailed application notes, and step-by-step protocols for the incorporation of 6-(methylamino)hexanoic acid into a peptide sequence during solid-phase peptide synthesis (SPPS) and its subsequent conjugation to a drug molecule.

I. Rationale for Utilizing 6-(Methylamino)hexanoic Acid

The selection of 6-(methylamino)hexanoic acid as a linker component is predicated on several key advantages that address common challenges in PDC development:

-

Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance, protecting the amide bond from enzymatic degradation and increasing the in vivo stability of the PDC.[7][9]

-

Improved Pharmacokinetics: By preventing premature cleavage, the linker ensures that the cytotoxic payload remains attached to the targeting peptide during circulation, leading to a more favorable pharmacokinetic profile and reduced off-target toxicity.

-

Modulation of Physicochemical Properties: The aliphatic chain of hexanoic acid provides spacing between the peptide and the drug, which can be crucial for maintaining the peptide's binding affinity to its target receptor. The N-methyl group can also influence the overall solubility and aggregation propensity of the conjugate.

-

Versatile Conjugation Handle: The terminal carboxylic acid of the hexanoic acid moiety and the secondary amine provide versatile points for conjugation to either the peptide or the drug, allowing for flexible synthetic strategies.

II. Strategic Incorporation of 6-(Methylamino)hexanoic Acid via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating 6-(methylamino)hexanoic acid into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for SPPS Incorporation

Caption: Workflow for SPPS incorporation of the N-methylated linker.

Protocol 1: Incorporation of Fmoc-6-(methylamino)hexanoic acid during SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin for a C-terminally amidated peptide.

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-6-(methylamino)hexanoic acid

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Diethyl ether (cold)

-

Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)

Step-by-Step Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid using HBTU/HOBt/DIPEA in DMF. Allow the reaction to proceed for 2 hours.

-

Confirm complete coupling using a ninhydrin test.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Incorporation of Fmoc-6-(methylamino)hexanoic acid:

-

After coupling the desired amino acid prior to the linker, perform Fmoc deprotection.

-

Dissolve Fmoc-6-(methylamino)hexanoic acid (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and pre-activate for 5 minutes.

-

Add the activated linker solution to the resin and allow it to react for 4-6 hours. Note: Coupling to a secondary amine is slower than to a primary amine, hence the extended coupling time.

-

Perform a ninhydrin test to confirm completion.

-

-

Completion of Peptide Synthesis:

-

Continue with the deprotection and coupling of the remaining amino acids in the sequence.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using RP-HPLC.

-

Confirm the identity and purity of the final peptide-linker construct by LC-MS.

-

III. Conjugation of the Peptide-Linker to a Cytotoxic Payload

Once the peptide incorporating 6-(methylamino)hexanoic acid is synthesized and purified, the next step is to conjugate it to the cytotoxic drug. The strategy will depend on the available functional groups on the drug and the point of attachment on the peptide-linker. The following protocol describes a common approach using carbodiimide chemistry to couple the carboxylic acid of the linker to an amine-containing drug.

Workflow for Drug Conjugation

Caption: General workflow for conjugating the peptide-linker to a drug.

Protocol 2: Amide Bond Formation for Drug Conjugation

Materials and Reagents:

-

Purified peptide with 6-(methylamino)hexanoic acid

-

Amine-containing cytotoxic drug

-

Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

-

Solvent: Anhydrous DMF or DMSO (Dimethyl sulfoxide)

-

Buffer: 0.1 M MES buffer (pH 6.0) or PBS (Phosphate-buffered saline, pH 7.4), depending on drug and peptide stability

-

Purification System: RP-HPLC or Size Exclusion Chromatography (SEC)

-

Analytical Instruments: LC-MS

Step-by-Step Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the purified peptide-linker in the chosen anhydrous solvent.

-

Add EDC (1.5 eq) and NHS (1.5 eq) to the peptide solution.

-

Stir the reaction at room temperature for 1 hour to form the NHS-ester intermediate.

-

-

Conjugation to the Drug:

-

Dissolve the amine-containing drug in a compatible solvent.

-

Add the drug solution to the activated peptide-linker solution.

-

If necessary, adjust the pH of the reaction mixture with a non-nucleophilic base like DIPEA to facilitate the reaction.

-

Allow the reaction to proceed overnight at room temperature or 4°C, with gentle stirring.

-

-

Monitoring the Reaction:

-

Monitor the progress of the conjugation by LC-MS to observe the formation of the desired PDC and the consumption of the starting materials.

-

-

Quenching the Reaction:

-

Once the reaction is complete, quench any remaining active esters by adding a small amount of a primary amine-containing reagent like Tris buffer or ethanolamine.

-

-

Purification of the PDC:

-

Purify the crude PDC using RP-HPLC or SEC to separate the final conjugate from unreacted starting materials and byproducts.

-

-

Characterization and Storage:

-

Characterize the final purified PDC by LC-MS to confirm its identity and purity.

-

Lyophilize the purified PDC and store it at -20°C or -80°C.

-

IV. Characterization and Quality Control

Thorough characterization of the final peptide-drug conjugate is essential to ensure its quality, potency, and safety.

| Parameter | Analytical Method | Purpose |

| Identity | LC-MS | To confirm the molecular weight of the final PDC. |

| Purity | RP-HPLC (UV detection) | To determine the percentage of the desired PDC and identify any impurities. |

| Peptide Sequence | MS/MS Sequencing | To verify the correct amino acid sequence and the position of the linker. |

| Drug-to-Peptide Ratio (DPR) | UV-Vis Spectroscopy or Mass Spectrometry | To quantify the average number of drug molecules conjugated to each peptide. |

| Stability | HPLC-based assay | To assess the stability of the PDC in plasma or relevant buffer conditions over time. |

| In vitro Potency | Cell-based cytotoxicity assays | To determine the biological activity of the PDC on target cancer cell lines. |

V. Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Incomplete coupling of Fmoc-6-(methylamino)hexanoic acid | Steric hindrance from the N-methyl group. | Increase coupling time to 4-6 hours. Use a more potent coupling agent like HATU. Double couple the linker. |

| Low yield of final PDC | Inefficient activation or conjugation. | Optimize the pH of the conjugation reaction. Use a different coupling chemistry (e.g., click chemistry if applicable). Increase the excess of the drug. |

| Formation of side products | Reaction with other functional groups. | Use appropriate protecting groups on the peptide or drug. Optimize reaction conditions (temperature, pH). |

| PDC instability | Cleavage of the linker or degradation of the peptide/drug. | Confirm the stability of the amide bond formed. Analyze for potential degradation pathways. |

Conclusion

The incorporation of 6-(methylamino)hexanoic acid as a linker in peptide-drug conjugates offers a strategic advantage by enhancing proteolytic stability and improving the overall pharmacokinetic properties of the therapeutic agent. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to successfully synthesize, purify, and characterize these advanced PDCs. Careful execution of these methodologies, coupled with rigorous analytical characterization, will facilitate the development of more stable, effective, and safer targeted cancer therapies.

References

-

Verma, S., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 63(15), 8086–8104. [Link]

-

Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

-

Chatterjee, J., et al. (2018). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. ACS Chemical Biology, 13(9), 2548–2557. [Link]

-

Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

-

Ma, Y., et al. (2022). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? Journal of Cancer Research and Clinical Oncology, 148(12), 3243–3266. [Link]

-

Cooper, B. M., et al. (2023). Peptide Drug Conjugates and Their Role in Cancer Therapy. Pharmaceuticals, 16(1), 82. [Link]

-

Gong, W., et al. (2023). Trends in the research and development of peptide drug conjugates: artificial intelligence aided design. Frontiers in Pharmacology, 14, 1289133. [Link]

-

Loffredo, M. R., et al. (2021). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Molecules, 26(6), 1564. [Link]

-

Purwin, M., et al. (2017). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. International Journal of Peptide Research and Therapeutics, 23(2), 235–245. [Link]

Sources

- 1. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]

- 4. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]

- 6. ADC Linker Products - Creative Biolabs [creative-biolabs.com]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Bioactive Peptides: A Technical Guide to Modification with 6-(Methylamino)hexanoic Acid Hydrochloride

Introduction: The Rationale for Peptide Modification

Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and rapid clearance. Chemical modification is a powerful strategy to overcome these hurdles. The incorporation of linker molecules, such as 6-(methylamino)hexanoic acid hydrochloride, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a peptide. This N-methylated derivative of the widely used 6-aminohexanoic acid (Ahx) linker provides a unique combination of flexibility, hydrophobicity, and resistance to enzymatic degradation, making it an invaluable tool in the design of next-generation peptide therapeutics.[1][2]

This technical guide provides a comprehensive overview of the application of 6-(methylamino)hexanoic acid hydrochloride for modifying bioactive peptides. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the analytical and biophysical characterization of the resulting modified peptides.

Strategic Incorporation of 6-(Methylamino)hexanoic Acid: A Workflow Overview

The successful modification of a bioactive peptide with 6-(methylamino)hexanoic acid involves a multi-step process, beginning with the synthesis of the Fmoc-protected linker, followed by its incorporation into the peptide sequence during solid-phase peptide synthesis (SPPS), and culminating in the purification and characterization of the final conjugate.

Part 1: Synthesis of Fmoc-6-(methylamino)hexanoic Acid

The first critical step is the preparation of the N-Fmoc protected 6-(methylamino)hexanoic acid. This is essential for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). While a direct protocol for the N-methylated version is not widely published, a reliable synthesis can be adapted from the established protocol for Fmoc-6-aminohexanoic acid.[3]

Protocol 1: Synthesis of Fmoc-6-(methylamino)hexanoic Acid (Adapted)

-

Dissolution: Dissolve 6-(methylamino)hexanoic acid hydrochloride (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Fmoc-Protection: To this solution, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in dioxane.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 using 1M HCl.

-

Extraction: Extract the product into ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Fmoc-6-(methylamino)hexanoic acid by flash chromatography on silica gel.

Part 2: Solid-Phase Peptide Synthesis (SPPS) and Incorporation of the Linker

The Fmoc-protected 6-(methylamino)hexanoic acid can be incorporated at any desired position within the peptide sequence during standard Fmoc-SPPS. It is important to note that the coupling of N-methylated amino acids can be more challenging than their non-methylated counterparts due to steric hindrance.[4][5] Therefore, the use of a more potent coupling reagent is recommended.

Materials and Reagents:

-

Fmoc-protected amino acids

-

Fmoc-6-(methylamino)hexanoic acid

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol 2: SPPS and Linker Incorporation

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard):

-

Pre-activate a solution of the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF.

-

-

Linker Incorporation (N-methylated):

-

To couple Fmoc-6-(methylamino)hexanoic acid, use a similar procedure as in step 4, but extend the coupling time to 4-6 hours or overnight to ensure complete reaction.[6] The use of HATU is particularly recommended for coupling N-methylated residues.[5][6]

-

Monitor the coupling reaction using a Kaiser test. Note that N-methylated amines give a negative or weak response to the Kaiser test, so alternative monitoring methods like the chloranil test may be necessary.

-

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[7]

-

Caution: Side reactions, such as fragmentation between consecutive N-methylated amino acids, can occur during TFA cleavage. The duration of cleavage should be optimized to maximize yield while minimizing side products.[4]

-

Filter the resin and collect the filtrate.

-

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet.

Part 3: Purification and Analytical Characterization

Purification of the modified peptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are then confirmed by mass spectrometry.

Protocol 3: Purification and Analysis

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide using a preparative C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final peptide.

-

-

Characterization by Mass Spectrometry:

-

Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

-

The incorporation of the 6-(methylamino)hexanoic acid linker will result in a specific mass shift compared to the unmodified peptide.

-

Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the modification. The fragmentation pattern of peptides containing N-methylated residues may differ from their non-methylated counterparts.[8][9][10][11][12]

-

Data Presentation: Expected Analytical Characteristics

| Characteristic | Unmodified Peptide | Modified Peptide with 6-(Methylamino)hexanoic Acid | Rationale for Difference |

| HPLC Retention Time | X min | > X min | The alkyl chain of the linker increases the overall hydrophobicity of the peptide, leading to a longer retention time on a C18 column.[13][14][15][16][17] |